

Chemical structure and properties of Amidinomycin (C₉H₁₈N₄O)

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Compound of Interest

Compound Name: *Amidinomycin*

Cat. No.: *B1664864*

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An In-depth Technical Guide to Amidinomycin (C₉H₁₈N₄O)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Amidinomycin**. The information is compiled from various scientific sources to support research and development efforts in the field of antibiotics.

Chemical Identity and Structure

Amidinomycin, also known as Myxoviromycin, is an antibiotic produced by certain strains of *Streptomyces* bacteria.^[1] Its chemical formula is C₉H₁₈N₄O.^{[2][3]} Key identifiers for this compound are summarized in the table below.

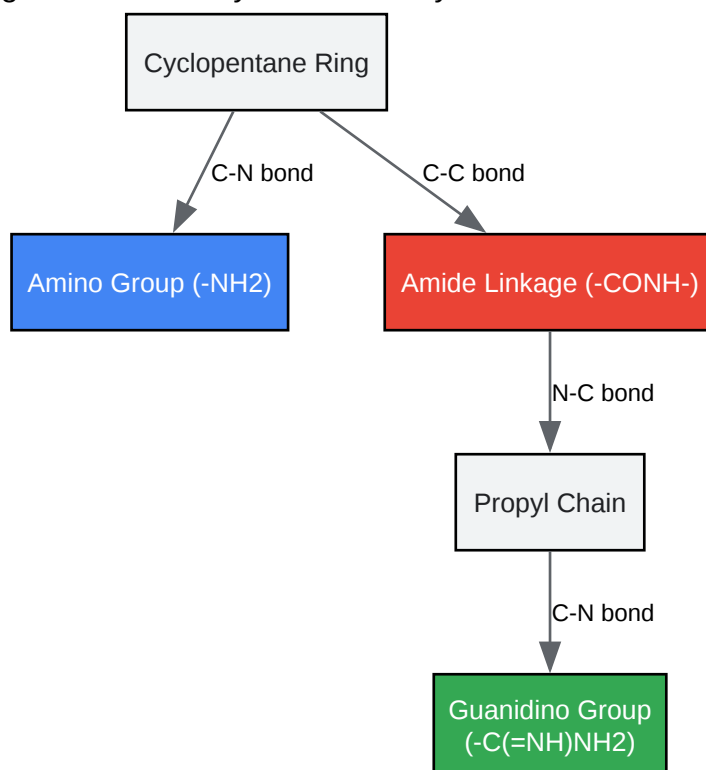
The IUPAC name for **Amidinomycin** is *cis*-(1R,3S)-3-amino-N-(3-amino-3-iminopropyl)cyclopentane-1-carboxamide.^[2] Its structure is characterized by a cyclopentane ring, an amino group, an amide linkage, and a terminal guanidino group.

Table 1: Chemical Identifiers for Amidinomycin

Identifier	Value
CAS Number	3572-60-9[2]
PubChem CID	160703[2]
SMILES	C1C--INVALID-LINK--N[2]
InChI	InChI=1S/C9H18N4O/c10-7-2-1-6(5-7)9(14)13-4-3-8(11)12/h6-7H,1-5,10H2,(H3,11,12)(H,13,14)/t6-,7+/m1/s1[2]
InChIKey	YLJXZSWHZFXCDY-RQJHMYQMSA-N[2]

A logical diagram illustrating the connectivity of the principal functional groups in **Amidinomycin** is provided below.

Logical Connectivity of Amidinomycin Functional Groups



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Logical Connectivity of **Amidinomycin** Functional Groups

Physicochemical Properties

The known physicochemical properties of **Amidinomycin** are summarized in Table 2. These properties are crucial for understanding its pharmacokinetics and for the development of potential drug formulations.

Table 2: Physicochemical Properties of Amidinomycin

Property	Value	Source
Molecular Weight	198.27 g/mol	[2]
Monoisotopic Mass	198.14806121 Da	[2]
Melting Point	188-285 °C (decomposition)	[1]
XLogP3-AA	-1.6	[2]
Hydrogen Bond Donor Count	4	[2]
Hydrogen Bond Acceptor Count	4	[2]
Rotatable Bond Count	4	[2]
Solubility	Soluble in water; Insoluble in Methanol, Ethanol, Acetone, Ethyl Acetate	[1]

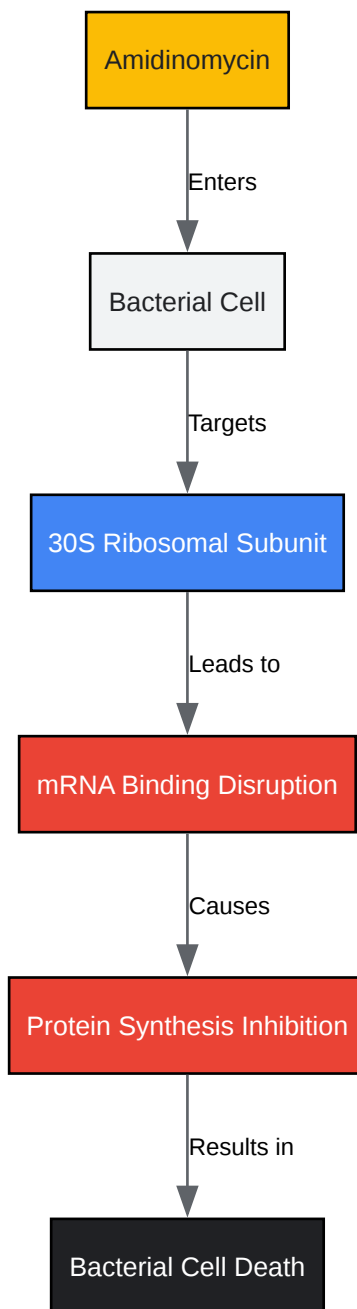
Biological Activity and Mechanism of Action

Amidinomycin exhibits weak antibiotic activity, primarily against Gram-positive bacteria.[1][4][5] While the specific molecular mechanism of action for **Amidinomycin** has not been extensively detailed in the available literature, its chemical structure, particularly the presence of a guanidino group, bears resemblance to aminoglycoside antibiotics.

Aminoglycosides are a well-characterized class of antibiotics that inhibit protein synthesis in bacteria.[4] They bind to the 30S ribosomal subunit, which can lead to mistranslation of mRNA and ultimately, bacterial cell death.[4][6][7] It is hypothesized that **Amidinomycin** may share a similar mechanism of action, interfering with bacterial protein synthesis. However, further experimental validation is required to confirm this hypothesis.

The general mechanism of protein synthesis inhibition by aminoglycosides is depicted in the diagram below.

Postulated Mechanism of Action via Protein Synthesis Inhibition



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Postulated Mechanism of Action via Protein Synthesis Inhibition

Experimental Protocols

While a specific, detailed protocol for the chemical synthesis of **Amidinomycin** is not readily available in the reviewed literature, its biological activity can be assessed using standard antimicrobial susceptibility testing (AST) methods. The following is a generalized protocol for the disk diffusion method, a widely used technique for this purpose.^{[8][9][10]}

Protocol: Antimicrobial Susceptibility Testing by Disk Diffusion (Kirby-Bauer Test)

1. Preparation of Inoculum:

- Aseptically select 4-5 well-isolated colonies of the test bacterium from a pure culture on an agar plate.
- Transfer the colonies to a tube containing a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35-37°C until it achieves the turbidity of a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately $1-2 \times 10^8$ CFU/mL.

2. Inoculation of Agar Plate:

- Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the bacterial suspension.
- Press the swab firmly against the inside wall of the tube to remove excess liquid.
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees after each streaking to ensure uniform coverage.

3. Application of Antibiotic Disks:

- Allow the surface of the agar to dry for 3-5 minutes.
- Using sterile forceps or a disk dispenser, place a paper disk impregnated with a known concentration of **Amidinomycin** onto the surface of the inoculated agar plate.
- Gently press the disk to ensure complete contact with the agar.

4. Incubation:

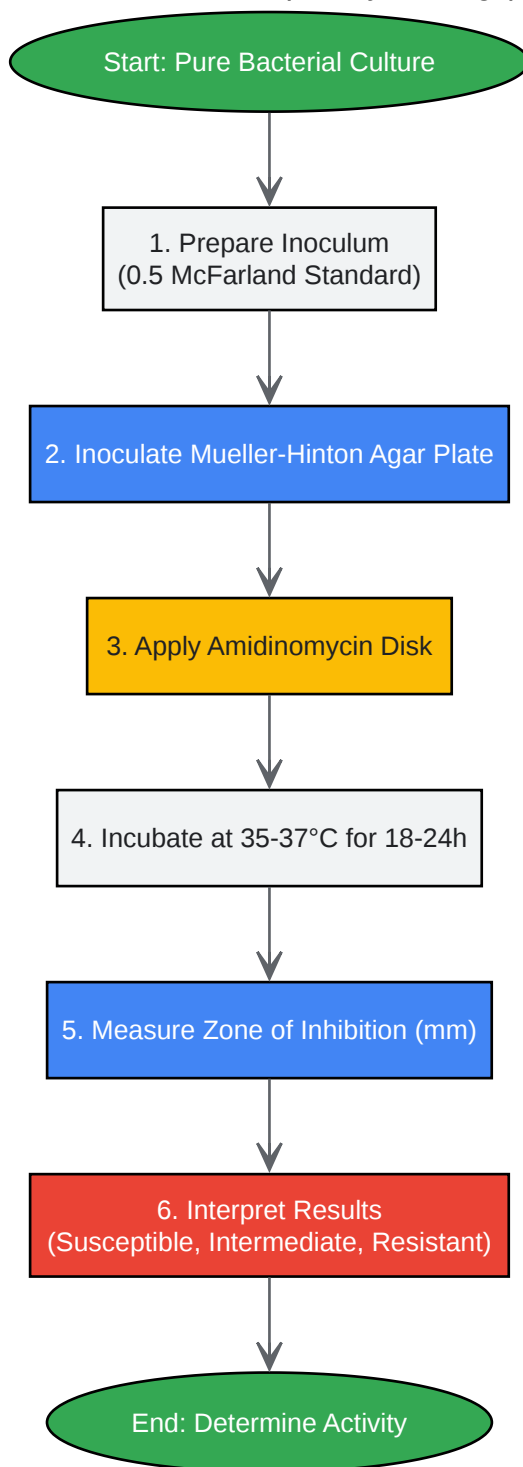
- Invert the plates and incubate at 35-37°C for 18-24 hours.

5. Interpretation of Results:

- After incubation, measure the diameter of the zone of inhibition (the area around the disk with no visible bacterial growth) to the nearest millimeter.
- Interpret the results as susceptible, intermediate, or resistant by comparing the measured zone diameter to established standards.

The workflow for this experimental protocol is visualized in the diagram below.

Workflow for Antimicrobial Susceptibility Testing (Disk Diffusion)

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Workflow for Antimicrobial Susceptibility Testing (Disk Diffusion)

Conclusion

Amidinomycin is an antibiotic with a unique chemical structure and modest activity against Gram-positive bacteria. While its precise mechanism of action requires further elucidation, its structural similarity to aminoglycosides suggests a potential role in the inhibition of bacterial protein synthesis. The standardized protocols for antimicrobial susceptibility testing provide a reliable framework for evaluating its efficacy and spectrum of activity. This guide serves as a foundational resource for researchers and professionals engaged in the discovery and development of new antimicrobial agents.

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